1-Nitro-4-phenethoxybenzene
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Overview
Description
1-Nitro-4-phenethoxybenzene is an organic compound with the molecular formula C14H13NO3. It is characterized by a nitro group (-NO2) and a phenethoxy group (-OCH2CH2Ph) attached to a benzene ring.
Preparation Methods
1-Nitro-4-phenethoxybenzene can be synthesized through several methods. One common synthetic route involves the nitration of 4-phenethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
1-Nitro-4-phenethoxybenzene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-amino-4-phenethoxybenzene, while oxidation of the phenethoxy group can produce 4-formylphenethoxybenzene .
Scientific Research Applications
1-Nitro-4-phenethoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-4-phenethoxybenzene involves its interaction with molecular targets through its nitro and phenethoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
1-Nitro-4-phenethoxybenzene can be compared with other nitroaromatic compounds, such as:
1-Nitro-4-methoxybenzene: Similar structure but with a methoxy group (-OCH3) instead of a phenethoxy group.
1-Nitro-2-phenethoxybenzene: The nitro and phenethoxy groups are positioned differently on the benzene ring, leading to variations in chemical behavior and uses.
4-Nitrophenethylamine: Contains an amino group instead of a phenethoxy group, resulting in distinct biological activities and synthetic applications.
Properties
IUPAC Name |
1-nitro-4-(2-phenylethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXFEBAOPNEXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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